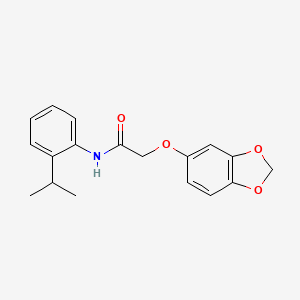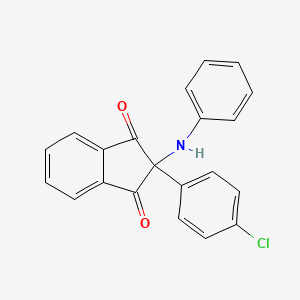![molecular formula C12H11ClN2O2S B5777641 methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)
methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazole-based compound that has been synthesized through a variety of methods. The purpose of
Mecanismo De Acción
The mechanism of action of methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. It has also been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, it also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate. One possible direction is the synthesis of new analogs with improved properties. Another direction is the study of its potential applications in other fields, such as agriculture and environmental science. Finally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate.
Conclusion:
In conclusion, methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate is a thiazole-based compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs.
Métodos De Síntesis
Methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate has been synthesized through various methods, including the reaction of 2-chloroaniline with thioamide followed by acetylation, and the reaction of 2-chloroaniline with α-bromoacetophenone followed by thioamide addition. The yield of the synthesis method varies depending on the reaction conditions used.
Aplicaciones Científicas De Investigación
Methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has shown potential as an anti-inflammatory and anti-cancer agent. In materials science, it has been studied for its potential applications in the synthesis of new materials with unique properties. In analytical chemistry, it has been used as a reagent for the determination of various analytes.
Propiedades
IUPAC Name |
methyl 2-[2-(2-chloroanilino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-11(16)6-8-7-18-12(14-8)15-10-5-3-2-4-9(10)13/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGKZPDYUMKHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
![methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)



![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B5777599.png)

![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)


![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)

![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)